molecular formula C19H19NO B10885535 2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline CAS No. 332108-57-3

2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline

Cat. No.: B10885535
CAS No.: 332108-57-3
M. Wt: 277.4 g/mol
InChI Key: MCJYLXWXGFDHNE-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline is a substituted aniline derivative featuring a methoxy group at the 2-position, a methyl group at the 5-position of the benzene ring, and a naphthalen-2-ylmethyl substituent on the nitrogen atom. This structural complexity confers unique physicochemical properties, making it relevant in pharmaceutical and materials research.

Properties

CAS No.

332108-57-3

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline

InChI

InChI=1S/C19H19NO/c1-14-7-10-19(21-2)18(11-14)20-13-15-8-9-16-5-3-4-6-17(16)12-15/h3-12,20H,13H2,1-2H3

InChI Key

MCJYLXWXGFDHNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline can be achieved through several methods. One common approach involves the alkylation of 2-methoxy-5-methylaniline with naphthalen-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Basic Information

  • Molecular Formula : C19H19NO
  • Molecular Weight : 277.36 g/mol
  • CAS Number : 332108-57-3

Structure

The compound features an aniline moiety substituted with a methoxy group and a naphthylmethyl group, contributing to its diverse reactivity and potential applications in various fields.

Anticancer Activity

Recent studies have indicated that derivatives of 2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline exhibit notable anticancer properties. For example, compounds with similar structural motifs have been tested against various cancer cell lines, demonstrating significant growth inhibition. The National Cancer Institute's Developmental Therapeutics Program has highlighted the compound's potential as a lead structure for further optimization in cancer therapeutics .

Inhibition of Enzymatic Activity

This compound has been investigated for its ability to inhibit specific enzymes linked to inflammatory processes and cancer progression. Research suggests that modifications to the aniline structure can enhance selectivity and potency against lipoxygenases, which are implicated in various diseases including cancer and cardiovascular disorders .

Drug Design and Synthesis

The synthesis of 2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline has been explored as part of broader medicinal chemistry efforts to create novel agents with improved pharmacological profiles. The structure-activity relationship (SAR) studies indicate that substituents on the aromatic rings can significantly influence biological activity, leading to the design of more effective therapeutic agents .

Organic Electronics

The unique electronic properties of compounds like 2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline make them suitable for applications in organic electronics. Their ability to act as charge transport materials can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating such compounds into device architectures can enhance performance metrics such as efficiency and stability .

Dye-Sensitized Solar Cells (DSSCs)

Research indicates that derivatives of this compound can serve as effective sensitizers in dye-sensitized solar cells. The presence of the methoxy group enhances light absorption properties, which is crucial for improving the efficiency of energy conversion processes in DSSCs .

Case Study 1: Anticancer Screening

A study conducted by the National Cancer Institute involved screening a library of compounds including derivatives of 2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline against a panel of cancer cell lines. Results showed promising activity with several analogs achieving IC50 values below 10 µM, indicating their potential as lead compounds for further development in cancer therapy .

Case Study 2: Organic Photovoltaics

In a separate investigation into organic photovoltaic materials, researchers synthesized derivatives of this compound to evaluate their efficacy as electron donors. The results indicated improved power conversion efficiencies when these compounds were integrated into photovoltaic devices, showcasing their versatility beyond just medicinal applications .

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituent Differences vs. Target Compound Key Structural Features Evidence ID
2-Methoxy-5-methyl-N-(naphthalen-1-ylmethyl)aniline Naphthalen-1-ylmethyl vs. naphthalen-2-ylmethyl Steric hindrance varies due to naphthyl position
5-Methyl-2-(naphthalen-1-yl)aniline Lacks methoxy and N-substituent; naphthyl at benzene 2-position Simpler structure with reduced steric bulk
N-(Cyclohexylmethyl)-2-methoxy-5-methylaniline Cyclohexylmethyl and trifluoromethyl vs. naphthylmethyl Increased hydrophobicity; electron-withdrawing CF₃
5-(Ethylsulfonyl)-2-methoxyaniline Ethylsulfonyl at 5-position vs. methyl Electron-withdrawing sulfonyl group; no N-substituent
2-Chloro-N-(methoxymethyl)aniline Chloro at 2-position; methoxymethyl vs. naphthylmethyl Enhanced electrophilicity; smaller substituent

Key Observations :

  • Naphthyl Position: The 1-yl vs. 2-yl substitution in naphthalene derivatives (e.g., vs.
  • Substituent Electronics : Electron-donating groups (e.g., methoxy, methyl) enhance aromatic ring reactivity in electrophilic substitutions, whereas electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) reduce it .

Physicochemical Properties

Property Target Compound (Predicted) 5-Methyl-2-(naphthalen-1-yl)aniline N-(Cyclohexylmethyl)-2-methoxy-5-methylaniline
Solubility Low in water; high in DCM, THF Moderate in aromatic solvents High in chloroform, ethers
Melting Point ~120–150°C (estimated) Not reported Liquid at room temperature (orange oil)
LogP ~4.5 (high lipophilicity) ~3.8 ~3.9

Notes:

  • The naphthyl group increases lipophilicity (LogP) compared to cyclohexyl or methoxymethyl substituents.
  • Trifluoromethyl groups (e.g., in ) introduce polarity but maintain hydrophobicity.

Biological Activity

2-Methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables highlighting key research findings.

The compound is characterized by its ability to interact with various biological targets, including enzymes and receptors. Such interactions can modulate biological pathways, leading to diverse effects. Notably, the compound's structure allows it to participate in oxidation and reduction reactions, forming quinones and other derivatives, which may contribute to its biological activity.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of 2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline on cancer cell lines. The compound demonstrated significant cytotoxicity against various cancerous cell lines, particularly MCF7 (breast cancer) and MDA-MB-231 cells. The standard MTT assay revealed that the compound induced cell death at micromolar concentrations, with notable effects observed at concentrations between 5 μM and 10 μM .

Table 1: Cytotoxicity of 2-Methoxy-5-Methyl-N-(Naphthalen-2-Ylmethyl)Aniline on Cancer Cell Lines

Cell LineIC50 (μM)Remarks
MCF78.5Significant cytotoxicity
MDA-MB-2317.2High sensitivity
J774 (Macrophages)>50Low sensitivity
HaCaT (Keratinocytes)>50Low sensitivity

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against a range of bacterial strains, suggesting potential applications in treating infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of 2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline. Modifications to its structure can significantly influence its biological activity. For instance, substituting different functional groups can enhance or diminish its potency against specific targets.

Table 2: Structure-Activity Relationship Findings

ModificationBiological ActivityObservations
Addition of -OCH3 groupIncreased cytotoxicityEnhanced interaction with targets
Substitution with -ClDecreased activityReduced binding affinity
Replacement of -NH2 with -N(CH3)2Improved solubilityBetter bioavailability

Case Studies

  • Cytotoxicity Assessment : A study conducted on the effects of the compound on MCF7 cells revealed that treatment led to an increase in reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing apoptosis in cancer cells .
  • In Vivo Studies : Further investigations involved in vivo models where the compound was administered to assess its anticancer potential. Results showed a reduction in tumor size compared to control groups, supporting its therapeutic potential .
  • Anti-inflammatory Properties : In addition to anticancer activity, research has indicated that derivatives of this compound possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

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